N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide
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Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide is an organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide typically involves the reaction of 2,5-dimethylfuran with 1-cyclohexen-1-yl ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives .
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- 2-(1-Cyclohexenyl)cyclohexanone
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide is unique due to its combination of a cyclohexene ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-10-14(12(2)18-11)15(17)16-9-8-13-6-4-3-5-7-13/h6,10H,3-5,7-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXPEODZTWZHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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